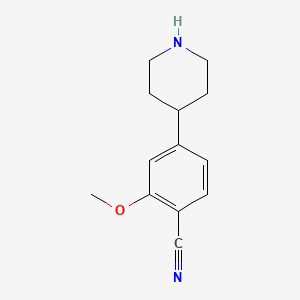

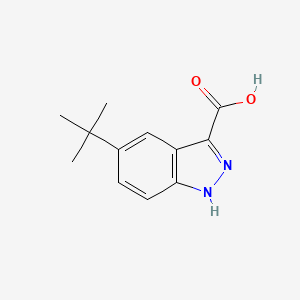

5-(tert-Butyl)-1H-indazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(tert-Butyl)-1H-indazole-3-carboxylic acid: is an organic compound that belongs to the class of indazole derivatives. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The tert-butyl group attached to the indazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with tert-butyl hydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

化学反応の分析

反応の種類: 5-(tert-ブチル)-1H-インダゾール-3-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: tert-ブチル基は、多くの場合、求核剤を含む置換反応に関与することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基性条件下のアミンやチオールなどの求核剤。

主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたインダゾール誘導体の生成。

4. 科学研究における用途

化学: 5-(tert-ブチル)-1H-インダゾール-3-カルボン酸は、さまざまな有機化合物の合成における中間体として使用されます。 その安定性と反応性により、複雑な分子構造の構築に適しています .

生物学: 生物学研究では、この化合物は酵素相互作用やタンパク質-リガンド結合の研究に使用されます。 インダゾールコアは、生物活性分子の一般的なモチーフであり、創薬において貴重です .

医学: この化合物の誘導体は、抗炎症作用や抗がん作用など、潜在的な治療的用途を持っています。 医療治療における有効性と安全性を調べるための研究が進行中です .

工業: 工業分野では、5-(tert-ブチル)-1H-インダゾール-3-カルボン酸は、農薬、染料、およびポリマーの製造に使用されます。 その汎用性と安定性により、さまざまな製造プロセスにおいて貴重な成分となります .

科学的研究の応用

Chemistry: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it suitable for constructing complex molecular architectures .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its indazole core is a common motif in bioactive molecules, making it valuable for drug discovery .

Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in medical treatments .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and stability make it a valuable component in various manufacturing processes .

作用機序

5-(tert-ブチル)-1H-インダゾール-3-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。インダゾールコアは酵素や受容体に結合し、その活性を調節することができます。 tert-ブチル基は、化合物の結合親和性と安定性を高め、さまざまな生化学経路において効果的となります .

6. 類似の化合物との比較

類似の化合物:

- 1H-インダゾール-3-カルボン酸

- 5-メチル-1H-インダゾール-3-カルボン酸

- 5-エチル-1H-インダゾール-3-カルボン酸

比較: 5-(tert-ブチル)-1H-インダゾール-3-カルボン酸は、tert-ブチル基の存在により際立っており、他の類似の化合物と比較して安定性と反応性が向上しています。 このユニークな特徴により、化学、生物学、および工業において特定の用途に適しています .

類似化合物との比較

- 1H-indazole-3-carboxylic acid

- 5-methyl-1H-indazole-3-carboxylic acid

- 5-ethyl-1H-indazole-3-carboxylic acid

Comparison: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid stands out due to the presence of the tert-butyl group, which enhances its stability and reactivity compared to other similar compounds. This unique feature makes it more suitable for specific applications in chemistry, biology, and industry .

特性

分子式 |

C12H14N2O2 |

|---|---|

分子量 |

218.25 g/mol |

IUPAC名 |

5-tert-butyl-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)7-4-5-9-8(6-7)10(11(15)16)14-13-9/h4-6H,1-3H3,(H,13,14)(H,15,16) |

InChIキー |

PAQJZSNHGABURD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC2=C(C=C1)NN=C2C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)

![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)

![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)

![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)